molecular formula C21H27N5O B5538959 (1S,5R)-3-(6-methyl-2-propylpyrimidin-4-yl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-(6-methyl-2-propylpyrimidin-4-yl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5538959
M. Wt: 365.5 g/mol
InChI Key: GGYNERFUVVJQQV-FUHWJXTLSA-N
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Description

The compound (1S,5R)-3-(6-methyl-2-propylpyrimidin-4-yl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure that includes both pyrimidine and pyridine rings, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-(6-methyl-2-propylpyrimidin-4-yl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, including the formation of the bicyclic core and the subsequent attachment of the pyrimidine and pyridine rings. Common synthetic routes may include:

    Formation of the Bicyclic Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids to facilitate ring closure.

    Attachment of Pyrimidine and Pyridine Rings: The pyrimidine and pyridine rings are introduced through nucleophilic substitution reactions, where appropriate nucleophiles react with electrophilic centers on the bicyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.

    Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (1S,5R)-3-(6-methyl-2-propylpyrimidin-4-yl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles like hydroxide ions, amines, or halides, and electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, the compound may serve as a probe to study biological processes or as a potential therapeutic agent. Its interactions with biological targets can provide insights into cellular functions and pathways.

Medicine

In medicine, the compound could be investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In industry, the compound may find applications in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity can be harnessed for various industrial processes.

Mechanism of Action

The mechanism by which (1S,5R)-3-(6-methyl-2-propylpyrimidin-4-yl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-3-(6-methyl-2-propylpyrimidin-4-yl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one: shares similarities with other bicyclic compounds that contain pyrimidine and pyridine rings. Examples include:

Uniqueness

The uniqueness of (1S,5R)-3-(6-methyl-2-propylpyrimidin-4-yl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[322]nonan-7-one lies in its specific substitution pattern and the presence of both pyrimidine and pyridine rings

Properties

IUPAC Name

(1S,5R)-3-(6-methyl-2-propylpyrimidin-4-yl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-3-6-19-23-15(2)11-20(24-19)25-12-16-8-9-18(14-25)26(21(16)27)13-17-7-4-5-10-22-17/h4-5,7,10-11,16,18H,3,6,8-9,12-14H2,1-2H3/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYNERFUVVJQQV-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CC(=N1)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NC(=CC(=N1)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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